2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate
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Overview
Description
2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of cyclohepta[c]pyrrolium salts, which are characterized by a fused ring system containing both a pyrrole and a cycloheptane ring
Preparation Methods
The synthesis of 2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate typically involves a one-pot cyclocondensation reaction. The process begins with the cyclocondensation of 3,4-diacetylhexane-2,5-diones with aromatic aldehydes and trialkyl orthoformates in the presence of a 16% perchloric acid solution in acetic anhydride . This reaction forms the cyclohepta[c]pyrrolium core structure.
Chemical Reactions Analysis
2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethoxy groups can be replaced by other substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate involves its interaction with molecular targets through various pathways. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrolium perchlorate can be compared with other cyclohepta[c]pyrrolium salts, such as:
4,8-Dialkoxy-6-aryl-1,3-dimethylcyclohepta[c]furanium perchlorates: These compounds have similar core structures but differ in the substituents attached to the ring system.
Cyclohepta[c]thiophenium perchlorates: These compounds contain a sulfur atom in the ring system instead of nitrogen.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H26ClNO6 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-benzyl-4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrol-2-ium;perchlorate |
InChI |
InChI=1S/C22H26NO2.ClHO4/c1-5-24-19-13-10-14-20(25-6-2)22-17(4)23(16(3)21(19)22)15-18-11-8-7-9-12-18;2-1(3,4)5/h7-14H,5-6,15H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FNIJMJRKGSHTRR-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C2C(=[N+](C(=C2C(=CC=C1)OCC)C)CC3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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